S07-2008

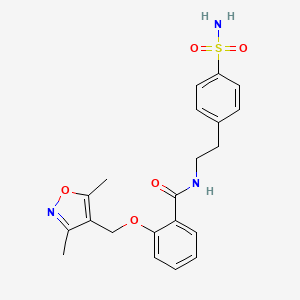

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23N3O5S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |

InChI |

InChI=1S/C21H23N3O5S/c1-14-19(15(2)29-24-14)13-28-20-6-4-3-5-18(20)21(25)23-12-11-16-7-9-17(10-8-16)30(22,26)27/h3-10H,11-13H2,1-2H3,(H,23,25)(H2,22,26,27) |

InChI Key |

IPNKZNDDUSKIPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Paclitaxel's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancers.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and maintenance of cellular structure.[4][5] This guide provides a comprehensive technical overview of the molecular mechanisms through which paclitaxel exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Core Mechanism of Action: Microtubule Stabilization

Unlike other anti-tubulin agents that induce microtubule depolymerization, paclitaxel's unique mechanism involves binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against disassembly.[4] This hyper-stabilization of microtubules disrupts the dynamic instability required for the proper formation and function of the mitotic spindle during cell division.[4] The inability of the mitotic spindle to function correctly leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6][7]

At lower, clinically relevant concentrations, paclitaxel can also induce multipolar divisions, where chromosomes are segregated in multiple directions, leading to aneuploidy and cell death.[8]

Quantitative Data

Cytotoxicity of Paclitaxel in Various Cancer Cell Lines

The cytotoxic efficacy of paclitaxel varies across different cancer cell lines and is dependent on the duration of exposure. The IC50 (half-maximal inhibitory concentration) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | 2.5 - 7.5 | 24 | [1] |

| A549 | Non-Small Cell Lung Cancer | 27 | 120 | [3] |

| H460 | Non-Small Cell Lung Cancer | 27 | 120 | [3] |

| SK-OV-3 | Ovarian Cancer | 0.4 - 3.4 | Not Specified | [2] |

| OVCAR-3 | Ovarian Cancer | 0.4 - 3.4 | Not Specified | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 - 5.1 | 72 | [9] |

| ZR75-1 | Breast Cancer | 3.2 | 72 | [4] |

| PC-3 | Prostate Cancer | 10 | 24 | [6] |

Effect of Paclitaxel on Cell Cycle Distribution in PC-3 Cells

Treatment with paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control (Untreated) | 55.2 | 30.5 | 14.3 | [6] |

| Paclitaxel (10 nM, 24h) | 15.8 | 8.2 | 76.0 | [6] |

Quantitative Proteomic Changes in HeLa Cells Treated with Paclitaxel

Paclitaxel treatment induces significant changes in the expression of various proteins involved in key cellular processes. A study on HeLa cells identified 347 proteins with altered abundance, with 24 being up-regulated and 23 down-regulated.[7][10]

Signaling Pathways Modulated by Paclitaxel

Paclitaxel's induction of apoptosis is not solely a consequence of mitotic arrest but also involves the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Paclitaxel has been shown to inhibit this pathway, leading to decreased cell survival and enhanced apoptosis.

Caption: Paclitaxel inhibits the PI3K/Akt survival pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Paclitaxel can activate specific MAPK pathways, such as the JNK/SAPK pathway, which contributes to its pro-apoptotic effects.

Caption: Paclitaxel activates the pro-apoptotic JNK/SAPK pathway.

Bcl-2 Family Proteins and the Intrinsic Apoptotic Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Paclitaxel treatment can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

References

- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Proteome Analysis of Differential Protein Expression in Cervical Cancer Cells after Paclitaxel Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Abemaciclib: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical/Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abemaciclib (Verzenio®) is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), critical regulators of the cell cycle. Its development marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This technical guide provides a comprehensive overview of the chemical structure of Abemaciclib, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical data.

Chemical Structure and Properties

Abemaciclib is a synthetic small molecule with the following chemical identity:

-

IUPAC Name: N-[5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamine[1]

-

Molecular Formula: C₂₇H₃₂F₂N₈[2]

-

Molecular Weight: 506.61 g/mol

-

CAS Number: 1231929-97-7[1]

-

SMILES String: CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F[2]

Mechanism of Action: Targeting the Cell Cycle Engine

Abemaciclib exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK4 and CDK6. In normal cell physiology, the progression from the G1 (first gap) to the S (synthesis) phase of the cell cycle is tightly regulated by the interaction of D-type cyclins with CDK4 and CDK6. This complex phosphorylates the Retinoblastoma protein (Rb), a tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.

In many cancers, including HR+ breast cancer, the cyclin D-CDK4/6-Rb pathway is often dysregulated, leading to uncontrolled cell proliferation. Abemaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, thereby inducing a G1 cell cycle arrest and inhibiting tumor growth.

Quantitative Preclinical Data

The following tables summarize the in vitro potency of Abemaciclib against CDK4 and CDK6, as well as its anti-proliferative activity in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency of Abemaciclib

| Target | IC₅₀ (nM) | Kᵢ (nM) |

| CDK4/cyclin D1 | 2 | 0.6 |

| CDK6/cyclin D1 | 10 | - |

| CDK6/cyclin D3 | - | 8.2 |

| Data sourced from multiple preclinical studies. |

Table 2: Anti-proliferative Activity (IC₅₀) of Abemaciclib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC₅₀ (nM) |

| MCF-7 | HR+/HER2- | 168 (geometric mean for biomarker-positive lines) |

| T-47D | HR+/HER2- | Data not specified |

| ZR-75-1 | HR+/HER2- | Data not specified |

| MDA-MB-468 | TNBC (Rb-deficient) | Inactive |

| IC₅₀ values can vary between studies and experimental conditions. |

Pharmacokinetic Properties

Abemaciclib exhibits predictable pharmacokinetic properties, allowing for continuous oral dosing.

Table 3: Pharmacokinetic Parameters of Abemaciclib in Cancer Patients

| Parameter | Value |

| Time to Maximum Concentration (Tₘₐₓ) | ~8 hours |

| Elimination Half-life (t₁/₂) | 18.3 - 24 hours |

| Metabolism | Primarily via CYP3A4 to active metabolites (M2, M18, M20) |

| Excretion | Predominantly through feces (81%) |

| Pharmacokinetic parameters can be influenced by various factors including food intake and co-administered medications. |

Clinical Efficacy: The MONARCH Trials

The efficacy and safety of Abemaciclib have been extensively evaluated in a series of clinical trials known as the MONARCH studies.

Table 4: Key Efficacy Results from the MONARCH Clinical Trials

| Trial | Patient Population | Treatment Arms | Primary Endpoint | Result |

| MONARCH 2 | HR+/HER2- advanced breast cancer, progressed on endocrine therapy | Abemaciclib + Fulvestrant vs. Placebo + Fulvestrant | Progression-Free Survival (PFS) | Median PFS: 16.4 vs. 9.3 months (HR: 0.553) |

| MONARCH 3 | HR+/HER2- advanced breast cancer, initial endocrine-based therapy | Abemaciclib + Aromatase Inhibitor vs. Placebo + Aromatase Inhibitor | Progression-Free Survival (PFS) | Median PFS: 28.18 vs. 14.76 months (HR: 0.540) |

| monarchE | HR+/HER2-, node-positive, high-risk early breast cancer | Abemaciclib + Endocrine Therapy vs. Endocrine Therapy alone | Invasive Disease-Free Survival (IDFS) | 2-year IDFS rate: 92.2% vs. 88.7% (HR: 0.747) |

| Hazard Ratio (HR) < 1.0 indicates a lower risk of the event in the Abemaciclib arm. |

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the activity of Abemaciclib.

CDK4/Cyclin D1 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of Abemaciclib against CDK4/cyclin D1.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA). Reconstitute recombinant human CDK4/cyclin D1 enzyme and a suitable Rb protein fragment as the substrate. Prepare a stock solution of ATP.

-

Compound Dilution: Perform a serial dilution of Abemaciclib in DMSO to create a range of concentrations for IC₅₀ determination.

-

Assay Plate Setup: In a 384-well plate, add the CDK4/cyclin D1 enzyme and Rb substrate to each well.

-

Compound Addition: Add the diluted Abemaciclib or DMSO (vehicle control) to the respective wells.

-

Incubation: Incubate the plate at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

-

Signal Detection: Detect the amount of phosphorylated Rb. This can be achieved using various methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays.

-

Data Analysis: Plot the signal intensity against the logarithm of the Abemaciclib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of Abemaciclib on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, treat the cells with a serial dilution of Abemaciclib. Include a vehicle control (DMSO) and a no-cell control (media only).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a suitable method. Common methods include:

-

MTS/MTT Assay: Add the tetrazolium salt solution to the wells and incubate. The viable cells will reduce the salt to a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated cells. Plot the percentage of cell viability against the logarithm of the Abemaciclib concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Abemaciclib is a potent and selective inhibitor of CDK4 and CDK6 with a well-characterized chemical structure and mechanism of action. Its efficacy in treating HR+/HER2- breast cancer, as demonstrated in extensive preclinical and clinical studies, has established it as a cornerstone of therapy in this setting. This technical guide provides a foundational understanding of Abemaciclib for researchers and drug development professionals, offering insights into its properties, biological activity, and methods for its evaluation.

References

Ziftomenib (TAS6417): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziftomenib (formerly TAS6417 or KO-539) is a first-in-class, orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is a critical driver of leukemogenesis in specific subtypes of acute myeloid leukemia (AML), particularly those with nucleophosmin 1 (NPM1) mutations or KMT2A gene rearrangements. By disrupting this interaction, Ziftomenib leads to the downregulation of key oncogenic genes, inducing differentiation and apoptosis in leukemic cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Ziftomenib, supported by comprehensive data and detailed experimental protocols.

Discovery and Rationale

The development of Ziftomenib originated from a research program at the University of Michigan focused on identifying small molecules that could disrupt the critical menin-KMT2A interaction. This protein-protein interaction was identified as a key dependency for the survival and proliferation of leukemia cells harboring either NPM1 mutations or KMT2A rearrangements. These genetic alterations lead to the aberrant recruitment of the menin-KMT2A complex to chromatin, driving the expression of leukemogenic genes such as HOXA9 and MEIS1, which in turn block hematopoietic differentiation.

Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a promising chemical scaffold was identified. Kura Oncology licensed the program and further optimized the lead compounds, culminating in the selection of Ziftomenib (KO-539) as a clinical candidate. Ziftomenib was designed to bind with high affinity and specificity to a pocket on the menin protein, thereby preventing its interaction with KMT2A.

Chemical Synthesis

The chemical synthesis of Ziftomenib is detailed in patent WO2017161028A1. A generalized synthetic scheme is presented below.

(Note: The following is a representative synthesis and may not reflect the exact process used for clinical manufacturing. Researchers should refer to the patent for detailed procedures and characterization data.)

Diagram of Synthetic Pathway

Caption: Generalized synthetic scheme for Ziftomenib.

Mechanism of Action

Ziftomenib is a potent and selective inhibitor of the menin-KMT2A protein-protein interaction.[1][2] In AML with NPM1 mutations or KMT2A rearrangements, this interaction is crucial for the recruitment of the KMT2A complex to target genes, leading to their sustained expression and a block in cellular differentiation. Ziftomenib binds to the menin protein, preventing its association with KMT2A and thereby disrupting the oncogenic transcriptional program.[1][2] This leads to the downregulation of key target genes like HOXA9 and MEIS1, resulting in the differentiation of leukemic blasts and subsequent apoptosis.[3]

Signaling Pathway

Caption: Ziftomenib's disruption of the Menin-KMT2A signaling pathway.

Preclinical Evaluation

In Vitro Activity

Ziftomenib has demonstrated potent anti-leukemic activity in preclinical models of AML with NPM1 mutations and KMT2A rearrangements.[3]

Table 1: In Vitro Anti-proliferative Activity of Ziftomenib in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| MOLM-13 | KMT2A-MLLT3 | 5.8 |

| MV4;11 | KMT2A-AFF1 | 7.2 |

| OCI-AML3 | NPM1c | 11.5 |

| K562 | BCR-ABL1 | >10,000 |

Data are representative and compiled from publicly available sources.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have shown significant anti-tumor activity of Ziftomenib.

Table 2: In Vivo Efficacy of Ziftomenib in AML Xenograft Models

| Model | Dosing | Outcome |

| MV4;11 CDX | 50 mg/kg, oral, daily | Significant tumor growth inhibition and prolonged survival |

| MOLM-13 CDX | 50 mg/kg, oral, daily | Tumor regression |

| NPM1-mutant PDX | 100 mg/kg, oral, daily | Eradication of leukemic blasts in bone marrow |

Data are representative and compiled from publicly available sources.

Clinical Development

Ziftomenib has undergone extensive clinical evaluation in the KOMET (Kura Oncology Menin Inhibitor Trials) program. The pivotal KOMET-001 study (NCT04067336), a Phase 1/2 trial, has demonstrated promising efficacy and a manageable safety profile in heavily pretreated patients with relapsed/refractory AML.[4][5]

Table 3: Key Efficacy Data from the KOMET-001 Phase 2 Study in R/R NPM1-mutant AML

| Endpoint | Value |

| Complete Remission (CR) Rate | 23% |

| Overall Response Rate (ORR) | 33% |

| Median Duration of Response | 4.6 months |

| Median Overall Survival | 6.6 months |

Data presented for the pivotal Phase 2 cohort at the recommended phase 2 dose of 600 mg daily.[6]

Table 4: Common Treatment-Emergent Adverse Events (≥20%) in the KOMET-001 Study

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Febrile Neutropenia | 26 | 26 |

| Anemia | 20 | 20 |

| Thrombocytopenia | 20 | 20 |

| Differentiation Syndrome | 25 | 15 |

Data from the pivotal Phase 2 cohort.[6]

Experimental Protocols

Menin-KMT2A Interaction Assay (Fluorescence Polarization)

This assay quantifies the ability of Ziftomenib to disrupt the interaction between menin and a fluorescently labeled peptide derived from KMT2A.

Workflow

Caption: Workflow for the Menin-KMT2A Fluorescence Polarization Assay.

Protocol:

-

Reagents: Recombinant human menin protein, fluorescein-labeled KMT2A-derived peptide, Ziftomenib, assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

Procedure: a. Prepare a 2X working solution of menin and the fluorescent KMT2A peptide in assay buffer. b. Serially dilute Ziftomenib in DMSO and then further dilute in assay buffer to create a 2X concentration series. c. In a 384-well plate, add 10 µL of the 2X Ziftomenib dilutions. d. Add 10 µL of the 2X menin/KMT2A peptide solution to each well. e. Incubate the plate for 60 minutes at room temperature, protected from light. f. Measure fluorescence polarization on a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percent inhibition for each Ziftomenib concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of Ziftomenib on the viability of AML cell lines.

Workflow

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Protocol:

-

Materials: AML cell lines (e.g., MOLM-13, MV4;11), appropriate cell culture medium, Ziftomenib, CellTiter-Glo® Luminescent Cell Viability Assay kit, opaque-walled 96-well plates.

-

Procedure: a. Seed AML cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 50 µL of culture medium. b. Prepare a 2X serial dilution of Ziftomenib in culture medium. c. Add 50 µL of the 2X Ziftomenib dilutions to the appropriate wells. d. Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2. e. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. f. Add 100 µL of CellTiter-Glo® reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescent signal of treated cells to vehicle-treated controls and calculate IC50 values.

In Vivo Xenograft Model

This protocol describes the establishment of an AML xenograft model and evaluation of Ziftomenib efficacy.

Workflow

Caption: Workflow for an In Vivo AML Xenograft Study.

Protocol:

-

Animals and Cells: Immunocompromised mice (e.g., NSG), MV4;11 AML cells (luciferase-tagged for imaging).

-

Procedure: a. Inject 1x10^6 MV4;11 cells intravenously into each mouse. b. Monitor leukemia engraftment by bioluminescence imaging starting 7 days post-injection. c. When a consistent tumor signal is detected, randomize mice into treatment and control groups. d. Prepare Ziftomenib in an appropriate vehicle for oral gavage. e. Administer Ziftomenib (e.g., 50 mg/kg) or vehicle daily. f. Monitor animal weight and health daily. g. Monitor tumor burden weekly via bioluminescence imaging. h. Euthanize mice when they meet pre-defined endpoint criteria (e.g., weight loss, tumor burden).

-

Data Analysis: Analyze tumor growth curves and overall survival using appropriate statistical methods (e.g., Kaplan-Meier analysis for survival). At the endpoint, bone marrow and spleen can be harvested to assess leukemic infiltration by flow cytometry.

Conclusion

Ziftomenib represents a significant advancement in the targeted therapy of AML. Its novel mechanism of action, potent preclinical activity, and promising clinical data in a patient population with high unmet need underscore its potential to become a cornerstone of treatment for NPM1-mutant and KMT2A-rearranged AML. Further investigation into combination therapies and mechanisms of resistance will continue to define its role in the evolving landscape of AML treatment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Kura Oncology Reports Positive Preliminary Ziftomenib Combination Data in Acute Myeloid Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]

- 4. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to Compound Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug discovery, identifying the precise molecular target of a bioactive compound is a critical step that illuminates its mechanism of action and paves the way for rational drug development. This in-depth technical guide provides a comprehensive overview of the core methodologies employed for compound target identification and validation, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this complex endeavor.

Quantitative Data Summary: A Comparative Look at Target Engagement

The precise quantification of a compound's interaction with its target is paramount for understanding its potency and selectivity. The following table summarizes the binding affinities and inhibitory constants of several well-characterized kinase inhibitors against their primary targets. This data serves as a benchmark for assessing the efficacy of novel compounds.

| Compound | Target(s) | Parameter | Value (nM) |

| Gefitinib | EGFR | IC50 | 13.06 - 77.26[1] |

| Erlotinib | EGFR (Wild-Type) | IC50 | 20 - 100[2] |

| EGFR (L858R Mutant) | IC50 | ~20[2] | |

| EGFR (Exon 19 Deletion) | IC50 | <20[2] | |

| EGFR (T790M Mutant) | IC50 | >1000[2] | |

| Lapatinib | EGFR (ErbB1) | Kiapp | 3[3] |

| HER2 (ErbB2) | Kiapp | 13[3] | |

| HER4 | IC50 | 347[4] | |

| Osimertinib | EGFR (Sensitizing and T790M mutants) | - | ~9-fold lower concentration than wild-type[5] |

Key Experimental Protocols: Methodologies for Target Discovery and Confirmation

A multi-pronged approach employing a variety of experimental techniques is often necessary for the unambiguous identification and validation of a compound's target. Here, we provide detailed protocols for three cornerstone methodologies.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique enables the isolation of proteins that physically interact with a compound of interest from a complex biological mixture.

a. Immobilization of the Compound:

-

Select a suitable solid support: Agarose or magnetic beads are commonly used.

-

Functionalize the compound: Introduce a reactive functional group (e.g., amine, carboxyl) to the compound that allows for covalent linkage to the support, often via a linker to minimize steric hindrance.

-

Couple the compound to the support: Follow the manufacturer's protocol for the chosen resin and coupling chemistry (e.g., NHS-ester or EDC/NHS chemistry).

-

Block unreacted sites: Incubate the resin with a blocking agent (e.g., ethanolamine) to prevent non-specific protein binding.

-

Wash the resin extensively: Remove any unbound compound and blocking agent.

b. Affinity Purification:

-

Prepare cell or tissue lysate: Lyse cells or tissues in a buffer that maintains protein integrity and minimizes non-specific interactions. Include protease and phosphatase inhibitors.

-

Incubate the lysate with the immobilized compound: Allow sufficient time for the target protein(s) to bind to the compound-functionalized resin. This is typically done at 4°C with gentle rotation.

-

Wash the resin: Perform a series of washes with buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

-

Elute the bound proteins: Disrupt the compound-protein interaction to release the target proteins. This can be achieved by:

-

Competitive elution: Using a high concentration of the free compound or a known ligand.

-

pH change: Altering the pH of the elution buffer to disrupt the binding.

-

Denaturation: Using a denaturing agent like SDS (for subsequent SDS-PAGE analysis).

-

c. Protein Identification by Mass Spectrometry:

-

Prepare the eluted proteins for mass spectrometry: This typically involves in-gel or in-solution digestion with a protease (e.g., trypsin).

-

Analyze the peptide mixture by LC-MS/MS: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their amino acid sequences.

-

Identify the proteins: Search the obtained peptide sequences against a protein database to identify the proteins that were specifically pulled down by the compound.

Protein Microarrays

Protein microarrays offer a high-throughput method to screen a compound against thousands of individually purified proteins to identify direct binding partners.

a. Array Preparation:

-

Fabrication: Thousands of purified proteins are spotted onto a solid surface, such as a glass slide, at high density.[6]

-

Blocking: The microarray surface is treated with a blocking buffer to prevent non-specific binding of the labeled compound or detection antibodies.

b. Screening Procedure:

-

Label the compound: The compound of interest is typically labeled with a fluorescent dye or another detectable tag.

-

Incubate the labeled compound with the protein microarray: The labeled compound is applied to the microarray and incubated to allow for binding to its protein targets.

-

Wash the microarray: The array is washed to remove any unbound compound.

-

Detection: The microarray is scanned using a laser scanner to detect the fluorescent signals at the spots where the labeled compound has bound to a protein.

-

Data Analysis: The fluorescence intensity of each spot is quantified, and "hits" are identified as proteins that show a significantly higher signal compared to the background.

CRISPR-Cas9 Screening

CRISPR-Cas9 based genetic screens are a powerful tool for identifying genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the compound's target or pathway.[7][8]

a. Library Preparation and Transduction:

-

sgRNA Library Design: A pooled library of single-guide RNAs (sgRNAs) is designed to target a large set of genes, often the entire genome.

-

Lentiviral Production: The sgRNA library is packaged into lentiviral particles.

-

Cell Transduction: The target cell population is transduced with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.

-

Selection: Transduced cells are selected using an antibiotic resistance marker encoded by the lentiviral vector.

b. Screening and Analysis:

-

Compound Treatment: The transduced cell population is split into two groups: one treated with the compound of interest and a control group treated with a vehicle (e.g., DMSO).

-

Cell Proliferation/Survival Assay: The cells are cultured for a period of time to allow for the phenotypic effects of the gene knockouts in the presence of the compound to manifest.

-

Genomic DNA Extraction: Genomic DNA is isolated from both the treated and control cell populations.

-

sgRNA Sequencing: The sgRNA sequences present in the genomic DNA are amplified by PCR and sequenced using next-generation sequencing (NGS).

-

Hit Identification: The frequency of each sgRNA in the treated population is compared to the control population. sgRNAs that are significantly enriched in the treated population represent genes whose knockout confers resistance to the compound, suggesting they may be the direct target or part of the target's pathway. Conversely, depleted sgRNAs may indicate synthetic lethal interactions.

Visualizing the Path to Discovery: Workflows and Signaling Pathways

Understanding the logical flow of experiments and the biological context of a compound's target is crucial. The following diagrams, rendered using the DOT language, illustrate a general experimental workflow and two key signaling pathways often implicated in drug discovery.

Caption: A general experimental workflow for compound target identification and validation.

Caption: A simplified diagram of the EGFR signaling pathway.

Caption: An overview of the PI3K/Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lapatinib, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]

- 5. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. resources.revvity.com [resources.revvity.com]

In Vitro Activity of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] A key advantage of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which is believed to contribute to its favorable clinical safety profile compared to earlier generation TKIs.[2]

This technical guide provides an in-depth overview of the in vitro activity of Osimertinib, including its mechanism of action, potency against various non-small cell lung cancer (NSCLC) cell lines, and detailed protocols for key experimental assays.

Mechanism of Action

Osimertinib exerts its inhibitory effect through the irreversible covalent binding to a cysteine residue at position 797 (Cys797) within the ATP-binding site of mutant EGFR.[3][4] This covalent bond formation effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[5][6] The primary signaling cascades inhibited by Osimertinib are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[5][7]

Data Presentation: In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib in various NSCLC cell lines, demonstrating its high potency against sensitizing and T790M resistance mutations, and its selectivity over wild-type EGFR.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference(s) |

| PC-9 | Exon 19 deletion | 7 - 23 | [8] |

| HCC827 | Exon 19 deletion | ~10 - 20 | [9] |

| H3255 | L858R | 12 | [8] |

| H1975 | L858R, T790M | 4.6 - 5 | [8] |

| PC-9ER | Exon 19 deletion, T790M | 13 | [8] |

| LoVo | Wild-Type | 493.8 | [3] |

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 value of Osimertinib. This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed NSCLC cells into opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10] e. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results against the log of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[11]

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway

This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

anti-p-EGFR (Tyr1068)

-

anti-total EGFR

-

anti-p-AKT (Ser473)

-

anti-total AKT

-

anti-p-ERK1/2 (Thr202/Tyr204)

-

anti-total ERK1/2

-

Loading control (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Osimertinib for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[10] c. Wash the membrane three times for 10 minutes each with TBST.[10] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again with TBST and add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The in vitro characterization of Osimertinib demonstrates its high potency and selectivity for sensitizing and T790M-resistant EGFR mutations, while sparing wild-type EGFR. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling. The comprehensive in vitro assays outlined in this guide are crucial for defining the compound's activity profile, understanding its mechanism of action, and identifying potential resistance pathways.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 10. benchchem.com [benchchem.com]

- 11. Restricted [jnjmedicalconnect.com]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of [Compound Name]

Please provide the name of the compound you would like me to research. Once you provide the name, I will be able to gather the specific pharmacokinetic and pharmacodynamic data required to generate the in-depth technical guide you have outlined.

For now, I have created a template based on your specifications using a placeholder, "[Compound Name]". This will give you an idea of the structure and level of detail I can provide once you specify the compound.

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of [Compound Name], intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

-

Bioavailability: [Data on the fraction of an administered dose of unchanged drug that reaches the systemic circulation].

-

Tmax: [Data on the time to reach maximum plasma concentration].

-

Effect of Food: [Information on how food affects the absorption of the compound].

-

Volume of Distribution (Vd): [Quantitative data on the apparent volume into which the drug distributes in the body].

-

Protein Binding: [Percentage of the drug that binds to plasma proteins].

-

Primary Metabolic Pathways: [Description of the main metabolic routes].

-

Metabolizing Enzymes: [Information on the specific enzymes, such as cytochrome P450 isoenzymes, involved in the metabolism].

-

Active Metabolites: [Details on any metabolites that have pharmacological activity].

-

Half-life (t½): [Data on the time it takes for the plasma concentration of the drug to be reduced by half].

-

Clearance (CL): [Volume of plasma cleared of the drug per unit time].

-

Routes of Excretion: [Primary routes of elimination from the body, e.g., renal, fecal].

Table 1: Summary of Pharmacokinetic Parameters for [Compound Name]

| Parameter | Value | Units |

| Bioavailability (F) | Data | % |

| Tmax | Data | hours |

| Volume of Distribution (Vd) | Data | L/kg |

| Plasma Protein Binding | Data | % |

| Half-life (t½) | Data | hours |

| Clearance (CL) | Data | L/h/kg |

Pharmacodynamics

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and their mechanisms of action.

[Detailed description of the molecular mechanism by which the compound produces its pharmacological effect].

[Information on how the compound interacts with its biological target].

-

EC50/IC50: [Concentration of the drug that produces 50% of the maximal effect or inhibition].

-

Emax: [The maximum effect that can be achieved with the drug].

Table 2: Summary of Pharmacodynamic Parameters for [Compound Name]

| Parameter | Value | Units |

| Target(s) | Data | - |

| EC50 / IC50 | Data | nM |

| Emax | Data | % |

Experimental Protocols

[Detailed methodology for an in vitro experiment to determine the metabolic stability of the compound, including incubation conditions, analytical methods (e.g., LC-MS/MS), and data analysis].

[Description of the animal model used to assess the in vivo efficacy of the compound, including animal species, dosing regimen, and endpoint measurements].

Visualizations

Caption: A simplified workflow of the pharmacokinetic processes (ADME).

Caption: A hypothetical signaling pathway for [Compound Name].

Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC Degrader

An In-depth Review for Drug Development Professionals

Introduction

ARV-393 is an investigational, orally bioavailable small molecule characterized as a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a transcriptional repressor that acts as a key oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[3][4] By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, ARV-393 represents a novel therapeutic strategy for these cancers.[5] This technical guide provides a comprehensive review of the available preclinical data on ARV-393, summarizing its in vitro and in vivo activity and mechanism of action.

Mechanism of Action

ARV-393 functions as a bifunctional molecule. One end binds to the BCL6 protein, while the other recruits an E3 ubiquitin ligase, specifically cereblon.[3] This proximity induces the ubiquitination of BCL6, marking it for degradation by the cell's natural protein disposal system, the proteasome.[5] This targeted degradation of BCL6 is intended to inhibit the growth of tumors that overexpress this protein.

References

A Technical Guide to the Binding Affinity and Kinetics of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and kinetics of Imatinib, a cornerstone in targeted cancer therapy. As a potent tyrosine kinase inhibitor, understanding its interaction with key targets such as Abl, c-Kit, and PDGF-R is critical for optimizing therapeutic strategies and overcoming resistance. This document provides a comprehensive overview of Imatinib's binding characteristics, detailed experimental protocols for its analysis, and visual representations of the relevant signaling pathways.

Quantitative Analysis of Imatinib Binding

The efficacy of Imatinib is rooted in its high affinity and specific binding kinetics to the ATP-binding site of its target kinases. The following tables summarize the key quantitative parameters that define these interactions.

Table 1: Imatinib Binding Affinity Data

| Target Kinase | Parameter | Value | Cell Line/System | Reference |

| Abl | Kd | ~10 nM | In vitro | [1] |

| IC50 | 250-500 nM | K562 cells | ||

| c-Kit | IC50 | 100-500 nM | GIST cells | [2][3] |

| ΔG (Binding Energy) | -2.25 kcal/mol (destabilization in Val654Ala mutant) | Molecular Modeling | [2][4] | |

| PDGF-Rα/β | IC50 | 100-600 nM | Various | [5][6][7] |

| Src | IC50 | >10 µM | In vitro | [8] |

Table 2: Imatinib Binding Kinetics Data

| Target Kinase | Parameter | Value | Method | Reference |

| Abl (Wild-Type) | k_off | Slower dissociation | In vitro fluorescence | [9] |

| Abl (N368S Mutant) | k_off | ~2-fold faster dissociation vs. WT | In vitro fluorescence | [9] |

| Abl (General) | Residence Time | A key factor in efficacy | In-cell NanoBRET | [10][11] |

Experimental Protocols

Accurate determination of binding affinity and kinetics is paramount. Below are detailed methodologies for two of the most common and powerful techniques used in the characterization of kinase inhibitors like Imatinib.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical sensing technique for real-time monitoring of biomolecular interactions.[12][13]

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of Imatinib binding to a target kinase.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Target kinase (ligand)

-

Imatinib (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Chip Preparation: The sensor chip surface is activated using a 1:1 mixture of EDC and NHS.

-

Ligand Immobilization: The purified target kinase is diluted in the immobilization buffer and injected over the activated sensor surface. Covalent attachment occurs via amine coupling. Remaining active sites are blocked with ethanolamine.

-

Analyte Injection: A series of Imatinib concentrations are prepared in the running buffer. Each concentration is injected over the immobilized kinase surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16]

Objective: To determine the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of Imatinib binding to a target kinase.

Materials:

-

ITC instrument (e.g., MicroCal)

-

Target kinase solution

-

Imatinib solution

-

Matching buffer for both solutions

Procedure:

-

Sample Preparation: The target kinase is placed in the sample cell, and a concentrated solution of Imatinib is loaded into the injection syringe. Both are in identical buffer to minimize heats of dilution.

-

Titration: A series of small, precise injections of Imatinib are made into the kinase solution while the temperature is held constant.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the binding reaction reaches equilibrium.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of Imatinib to the kinase. The resulting isotherm is fitted to a binding model to determine K_d, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of Imatinib's action and the experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathways Inhibited by Imatinib

Imatinib exerts its therapeutic effect by blocking the signaling cascades initiated by the Bcr-Abl oncoprotein, c-Kit, and PDGF-R. These pathways are central to cell proliferation, survival, and differentiation.

Caption: Overview of signaling pathways inhibited by Imatinib.

Experimental Workflow for Binding Affinity Analysis

The process of determining binding affinity, from sample preparation to data analysis, follows a structured workflow.

References

- 1. Imatinib can act as an allosteric activator of Abl kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. c-Src binds to the cancer drug imatinib with an inactive Abl/c-Kit conformation and a distributed thermodynamic penalty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promega Corporation [promega.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]

- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ICG-001 in In Vivo Experiments

These application notes provide a comprehensive guide for researchers utilizing ICG-001, a selective inhibitor of the Wnt/β-catenin signaling pathway, in preclinical in vivo studies. ICG-001 specifically targets the interaction between β-catenin and CREB-binding protein (CBP), leading to the modulation of downstream gene transcription.

Data Presentation: Summary of In Vivo Dosages

The following tables summarize the dosages of ICG-001 used in various animal models as reported in the literature. These tables are intended to serve as a starting point for experimental design. Researchers should optimize the dosage and administration schedule for their specific model and experimental goals.

Table 1: ICG-001 Dosage in Xenograft and Genetically Engineered Mouse Models of Cancer

| Cancer Type | Animal Model | Dosage | Administration Route & Frequency | Vehicle | Reference |

| Osteosarcoma | Nude mice (KHOS cell xenograft) | 50 mg/kg/day | Intraperitoneal (i.p.), daily | DMSO | [1][2] |

| Multiple Myeloma | SCID-beige mice (RPMI-8226 cell xenograft) | 100 mg/kg | i.p., twice daily for 3 weeks | Not specified | [3] |

| Meningioma | Patient-derived xenografts (PDX) in mice | 10 mg/kg | i.p., once a week for 8 weeks | 20% PEG300, 5% solutol, 3.75% dextrose, 1% DMSO in PBS | Not specified |

| Colon Carcinoma | Nude mice (SW620 cell xenograft) | 150 mg/kg | Intravenous (i.v.), for 19-22 days | PBS | Not specified |

| Colon & Small Intestinal Polyps | Min mouse (APC mutation) | Not specified (water-soluble analog) | Not specified, for 9 weeks | Not specified | Not specified |

| Acute Lymphoblastic Leukemia (ALL) | NSG mice (patient-derived xenografts) | 50-100 mg/kg/day | Subcutaneous osmotic minipump | Not specified | [4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Athymic nude mice (AsPC-1 orthotopic xenograft) | Not specified | i.p. | 20% PEG300, 5% solutol, 3.75% dextrose in PBS | [5] |

Table 2: ICG-001 Dosage in Other Disease Models

| Disease Model | Animal Model | Dosage | Administration Route & Frequency | Vehicle | Reference |

| Liver Fibrosis | CCl4-induced acute liver injury mouse model | 5 mg/kg | Not specified | 1% DMSO and 5% β-hydroxycyclodextrin | [6] |

| Myocardial Infarction | Female Sprague-Dawley rats | 50 mg/kg/day | Subcutaneous injection, for 10 days | Not specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of ICG-001.

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This protocol is adapted from a study investigating the efficacy of ICG-001 in a pancreatic ductal adenocarcinoma (PDAC) model[5].

1. Cell Culture:

-

Culture AsPC-1 human pancreatic cancer cells in RPMI medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

-

Use 6-week-old female athymic nude mice.

3. Orthotopic Tumor Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Surgically expose the pancreas.

-

Inject 5 x 10^5 AsPC-1 cells suspended in a 1:1 mixture of Matrigel and RPMI medium into the tail of the pancreas.

-

Suture the incision and allow the animals to recover.

4. ICG-001 Administration:

-

Ten days post-tumor cell injection, randomize the mice into treatment and control groups.

-

Prepare the ICG-001 formulation in a vehicle of 20% PEG300, 5% solutol, and 3.75% dextrose in PBS.

-

Administer ICG-001 via intraperitoneal injection at the desired dosage and schedule. The vehicle alone is administered to the control group.

5. Monitoring and Endpoint:

-

Monitor tumor growth using a suitable imaging modality (e.g., ultrasound, bioluminescence imaging if using luciferase-expressing cells).

-

Record animal body weight and monitor for any signs of toxicity.

-

At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histology, western blotting, qPCR).

Protocol 2: Subcutaneous Xenograft Model for Multiple Myeloma

This protocol is based on a study evaluating the anti-tumor effects of ICG-001 in a multiple myeloma model[3].

1. Cell Culture:

-

Culture human RPMI-8226 multiple myeloma cells in an appropriate medium as recommended by the supplier.

2. Animal Model:

-

Use SCID-beige mice.

3. Subcutaneous Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 RPMI-8226 cells into the flank of the mice.

4. ICG-001 Administration:

-

Allow the tumors to become measurable (approximately 3 weeks).

-

Randomize the mice into treatment and control groups.

-

Administer ICG-001 intraperitoneally at a dose of 100 mg/kg twice daily for 3 weeks. A vehicle control should be administered to the control group.

5. Monitoring and Endpoint:

-

Measure tumor size twice a week using calipers. Calculate tumor volume using the formula: volume = (width)^2 x length/2.

-

At the study endpoint, euthanize the mice and collect tumors for further analysis.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CREB binding protein inhibitor ICG-001 suppresses pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

Application Notes: Analyzing Protein Expression Post-Compound Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell lysate.[1][2] This method is invaluable in drug development for assessing the efficacy of a compound by observing its effects on protein expression levels and signaling pathways.[3] These application notes provide a detailed protocol for performing a Western blot analysis after treating cells with a compound of interest.

Core Principles

The Western blot workflow involves several key stages:

-

Sample Preparation: Cells are treated with the compound, and then lysed to release their protein content.[1][4]

-

Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading onto the gel.[5]

-

Gel Electrophoresis (SDS-PAGE): Proteins are separated by size using polyacrylamide gel electrophoresis.[6][7]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane.[7]

-

Immunodetection: The membrane is incubated with antibodies specific to the target protein, followed by a secondary antibody that facilitates detection.[8]

-

Signal Visualization and Analysis: The signal from the protein of interest is captured and analyzed to determine its relative abundance.[9]

Signaling Pathway Analysis: MEK/ERK Pathway Inhibition

A common application of this protocol is to investigate the impact of a compound on a specific signaling cascade. The Ras-Raf-MEK-ERK pathway is a critical regulator of cell proliferation and survival and is often targeted in cancer therapy.[3] The following diagram illustrates how a hypothetical compound could inhibit this pathway, leading to a decrease in the phosphorylation of ERK.

Caption: A diagram of the MEK/ERK signaling pathway, illustrating inhibition by a compound.

Experimental Workflow Overview

The entire process, from cell treatment to data analysis, follows a systematic workflow. This ensures reproducibility and accurate interpretation of the results.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. praxilabs.com [praxilabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Sample preparation for western blot | Abcam [abcam.com]

- 5. goldbio.com [goldbio.com]

- 6. neobiotechnologies.com [neobiotechnologies.com]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

Preparing Stock Solutions of PF-07321332 (Nirmatrelvir) for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-07321332, also known as Nirmatrelvir, is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is critical for viral replication, making PF-07321332 a key compound in COVID-19 research and the active component of the antiviral drug Paxlovid.[1][2] Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of PF-07321332 stock solutions.

Physicochemical Properties and Solubility

PF-07321332 is a solid powder.[1] Understanding its solubility is crucial for preparing appropriate stock solutions for various experimental needs.

Table 1: Solubility of PF-07321332 in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | ≥23 mg/mL[3] | ~46.04 mM | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[4] |

| 100-140 mg/mL[2] | 200.18-280.26 mM[2] | ||

| 100 mg/mL[4] | 200.18 mM[4] | ||

| Ethanol | ≥9.8 mg/mL[3] | ~19.62 mM | |

| Water | Insoluble[3] | - |

For in vivo studies, specific formulations are required to ensure bioavailability.

Table 2: Example Formulations for In Vivo Administration

| Formulation Components | Final Concentration of PF-07321332 |

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (4.16 mM)[2] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.16 mM)[2] |

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.16 mM)[2] |

Storage and Stability

Proper storage is critical to maintain the integrity and activity of PF-07321332.

Table 3: Storage Conditions for PF-07321332

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | 0 - 4 °C | Short term (days to weeks)[1] | Store in a dry, dark place.[1] |

| -20 °C | Long term (months to years)[1] | ||

| >2 years if stored properly[1] | |||

| Stock Solution in Solvent | -20 °C | 1 month[2][4] | |

| -80 °C | 6 months[2] or 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles.[4] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of PF-07321332 in DMSO, a common starting point for most in vitro experiments.

Materials:

-

PF-07321332 (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of PF-07321332 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of PF-07321332 powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.995 mg (Molecular Weight = 499.54 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed PF-07321332. To continue the example, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particulates.

-

Sterilization (Optional): For cell-based assays requiring sterile conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4] Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][4]

Diagrams

Workflow for Preparing PF-07321332 Stock Solution

Caption: Workflow for preparing a PF-07321332 stock solution.

Signaling Pathway Inhibition by PF-07321332

Caption: Inhibition of SARS-CoV-2 replication by PF-07321332.

References

- 1. medkoo.com [medkoo.com]

- 2. PF-07321332 |Nirmatrelvir | 3C-like protease (3CLPRO) inhibitor| CAS 2628280-40-8 |component of Paxlovid (PF-07321332 and ritonavir)| Buy PF07321332 from Supplier InvivoChem [invivochem.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. bca-protein.com [bca-protein.com]

Application Notes and Protocols: Cisplatin for Inducing Apoptosis In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone chemotherapeutic agent used in the treatment of numerous human cancers, including ovarian, lung, bladder, testicular, head and neck cancers.[1] Its efficacy is primarily attributed to its ability to induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2] The mechanism of action involves binding to DNA, forming adducts that trigger a cascade of cellular events culminating in cell death.[1][3] This document provides an overview of the molecular mechanisms, quantitative data on its effects, and detailed protocols for studying cisplatin-induced apoptosis in vitro.

Mechanism of Action Cisplatin enters the cell and its chloride atoms are displaced by water molecules, forming a reactive, aquated species. This activated form of cisplatin readily crosslinks with purine bases in DNA, primarily at the N7 position of adjacent guanines.[3][4] These DNA adducts distort the DNA structure, interfering with DNA replication and transcription.[2][3]

This DNA damage is recognized by cellular machinery, which can trigger cell cycle arrest to allow for DNA repair.[2] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[2] Cisplatin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway.[1] DNA damage signals activate stress-response pathways, including those involving p53 and mitogen-activated protein kinases (MAPKs).[3][4] This leads to the modulation of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and/or the downregulation of the anti-apoptotic protein Bcl-2.[5][6][7] The activation and translocation of Bax to the mitochondria result in the release of cytochrome c into the cytoplasm.[1][7][8] Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[1] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Data Presentation

Quantitative Analysis of Cisplatin-Induced Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. However, for cisplatin, reported IC50 values can vary widely between studies due to differences in experimental conditions such as cell seeding density, exposure time, and assay method.[9][10]

Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 24 | 10.91 ± 0.19 | [11] |

| A549 | Lung Carcinoma | 48 | 7.49 ± 0.16 | [11] |

| A549 | Lung Carcinoma | 72 | 9.79 ± 0.63 | [11] |

| MCF-7 | Breast Adenocarcinoma | Not Specified | Varies | [9] |

| HepG2 | Hepatocellular Carcinoma | 48 / 72 | Varies | [9] |

| HeLa | Cervical Adenocarcinoma | 48 / 72 | Varies | [9] |

| A2780 | Ovarian Carcinoma | Not Specified | ~0.33 (0.1 µg/ml) | [12][13] |

| SKOV-3 | Ovarian Carcinoma | 24 | 2 to 40 |[10] |

Table 2: Cisplatin-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cisplatin Concentration | Exposure Time (hours) | Percent Apoptotic Cells (Early + Late) | Assay Method | Reference |

|---|---|---|---|---|---|

| NT2 | 3.1 µM | 72 | ~90% | Annexin V-FITC | [6] |

| A2780 | 0.1 µg/ml (~0.33 µM) | 24 | ~48% | Annexin V-FITC/PI | [13] |

| SCC084 | 5 µM | 48 | ~25% | Annexin V-FITC/PI | [14] |

| SCC084 | 10 µM | 48 | ~40% | Annexin V-FITC/PI |[14] |

Visualizations

Caption: Proposed signaling pathway of Cisplatin-induced apoptosis.

Caption: General experimental workflow for studying apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

Cisplatin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the cisplatin-containing medium to the respective wells. Include untreated control wells (medium only) and blank wells (medium without cells).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of cisplatin concentration to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

-

6-well cell culture plates

-

Cisplatin

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed 3 x 10^5 cells per well into 6-well plates and allow them to adhere overnight.[15] Treat cells with the desired concentrations of cisplatin for the chosen duration (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the cells from the culture medium.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13][16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[16]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.[5]

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.

References

- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bax upregulation is an early event in cisplatin-induced apoptosis in human testicular germ-cell tumor cell line NT2, as quantitated by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]